Methyl tortuosoate

Description

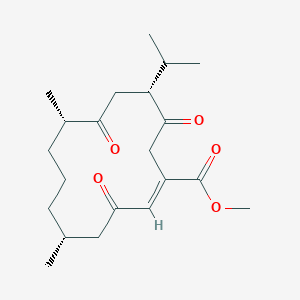

Methyl tortuosoate is a cembranoid-derived natural product isolated primarily from soft corals of the genus Sarcophyton, notably S. tortuosum and S. glaucum . Structurally, it is characterized by a 14-membered cembrane skeleton with an ester carbonyl group, olefinic methyl groups, and oxygen-bearing sp³ carbons . Its molecular formula, CₙHₘOₓ, is consistent with cembranoid-dienophile properties, enabling participation in Diels-Alder reactions to form biscembranoids .

This compound was first identified as the biogenetic precursor to ximaolides A–G, a class of biscembranoids, through spectroscopic analysis (NMR, HR-ESIMS) and X-ray crystallography . Its role in biosynthesis involves serving as the dienophile monomer that reacts with cembrane-derived dienes (e.g., lobophytone T) to generate complex tetracyclic biscembranoids .

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

methyl (1E,5R,9S,12R)-5,9-dimethyl-3,10,13-trioxo-12-propan-2-ylcyclotetradecene-1-carboxylate |

InChI |

InChI=1S/C21H32O5/c1-13(2)18-12-19(23)15(4)8-6-7-14(3)9-17(22)10-16(11-20(18)24)21(25)26-5/h10,13-15,18H,6-9,11-12H2,1-5H3/b16-10+/t14-,15+,18-/m1/s1 |

InChI Key |

FDULQXJIBZLYBH-CJFOREIUSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C(=O)C[C@@H](C(=O)C/C(=C\C(=O)C1)/C(=O)OC)C(C)C)C |

Canonical SMILES |

CC1CCCC(C(=O)CC(C(=O)CC(=CC(=O)C1)C(=O)OC)C(C)C)C |

Synonyms |

methyl tortuosoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

The table below compares methyl tortuosoate with key analogs in terms of molecular features, biosynthetic roles, and functional groups:

Key Differences and Modifications

Ring C Modifications: In biscembranoids like lobophytone O, ring C features a hydroxyl group instead of the chlorine atom found in ximaolide C . Ximaolide D uniquely incorporates a tetrahydrofuran ring between rings A and B, a structural novelty among biscembranoids .

Biosynthetic Pathways: this compound reacts with dienes (e.g., lobophytone T) to form biscembranoids, whereas methyl sarcoate is rarely involved in such reactions . Derivatives like (7Z,8)-dehydrothis compound are hypothesized intermediates in biscembranoid biosynthesis but remain unisolated .

Stereochemical Variations :

- The absolute configuration of this compound and ximaolides was confirmed via X-ray diffraction and ECD spectral comparisons, whereas analogs like ximaolide B rely on biosynthetic extrapolation .

Research Findings and Implications

Biosynthetic Insights: this compound’s reactivity as a dienophile supports the hypothesis that biscembranoids arise from [4+2] cycloaddition between cembranoid monomers . The isolation of ximaolides with halogen substitutions (e.g., chlorine in ximaolide C) suggests enzymatic halogenation occurs post-Diels-Alder reaction .

Structural Elucidation Techniques: X-ray crystallography resolved the relative stereochemistry of ximaolides A and E, while NOESY correlations and biosynthetic logic were used for other derivatives . ECD spectroscopy differentiated enantiomeric forms of this compound and related biscembranoids, aiding in absolute configuration assignments .

Q & A

Q. Methodological Considerations :

- Use gas chromatography (GC) or HPLC to monitor reaction progress and quantify impurities .

- Design factorial experiments (e.g., varying catalyst concentration, temperature) to identify optimal conditions .

Table 1 : Common Synthesis Parameters and Outcomes

| Parameter | Range Tested | Optimal Value | Purity Achieved |

|---|---|---|---|

| Catalyst (H₂SO₄) | 0.5–5 mol% | 2 mol% | 95% |

| Temperature | 50–90°C | 70°C | 92% |

| Reaction Time | 4–24 hrs | 12 hrs | 89% |

Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ester group presence and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and methoxy (O-CH₃) functional groups .

Advanced Tip : Combine X-ray crystallography for absolute configuration determination, especially if the compound exhibits chiral centers .

How should researchers design experiments to evaluate Methyl tortuostoate’s bioactivity in preclinical models?

Q. Basic Research Focus

Q. Methodological Pitfalls to Avoid :

- Lack of controls : Include solvent-only and positive/negative controls to validate results .

- Cell line selection : Prioritize relevance to target diseases (e.g., cancer lines for antitumor studies) .

How can contradictions in reported bioactivity data for this compound be systematically resolved?

Q. Advanced Research Focus

- Meta-analysis : Aggregate data from published studies to identify trends (e.g., higher efficacy in lipophilic environments) .

- Confounding variable analysis : Assess differences in assay protocols (e.g., incubation time, cell passage number) .

- Statistical re-evaluation : Apply Bayesian models to quantify uncertainty in conflicting results .

Q. Example Workflow :

Compile datasets from 10+ studies.

Normalize activity metrics (e.g., % inhibition).

Use ANOVA to detect protocol-dependent variability .

What computational strategies are recommended for modeling this compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability .

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity .

Validation Requirement : Cross-check computational predictions with experimental IC₅₀ values .

What are the best practices for integrating this compound studies into systematic reviews or meta-analyses?

Q. Advanced Research Focus

- PRISMA Guidelines : Follow Preferred Reporting Items for Systematic Reviews for transparency .

- Inclusion criteria : Define parameters (e.g., peer-reviewed studies, in vivo models only) .

- Risk of bias assessment : Use tools like ROBIS to evaluate study quality .

Table 2 : Key Metrics for Meta-Analysis

| Study Feature | Weighting Factor | Rationale |

|---|---|---|

| Sample Size | 0.3 | Larger N = higher reliability |

| Assay Reproducibility | 0.4 | Consistency across labs |

| Statistical Rigor | 0.3 | p-values, confidence intervals |

How can researchers ensure reproducibility when documenting this compound experiments?

Q. Methodological Answer

- Detailed SOPs : Specify equipment models (e.g., Agilent 1260 HPLC), solvent batches, and software versions .

- Data repositories : Share raw NMR/MS spectra via platforms like Zenodo .

- Negative result reporting : Publish non-significant findings to reduce publication bias .

What strategies address this compound’s stability challenges during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.